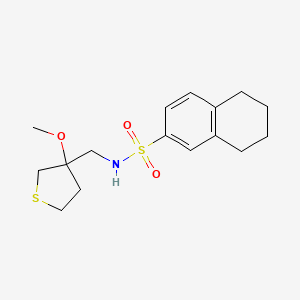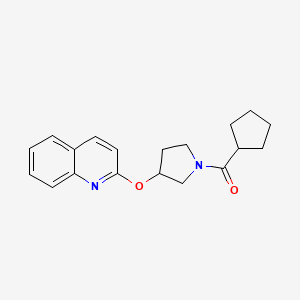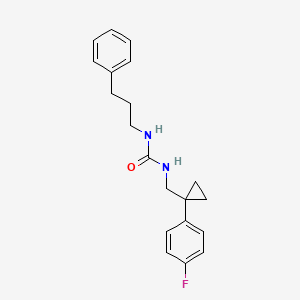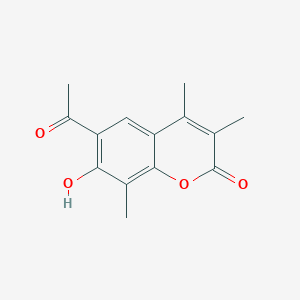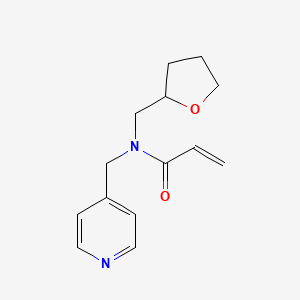
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide, also known as OPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPMA is a member of the enamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide is not fully understood. However, it has been suggested that N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. For example, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has also been shown to possess anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide in lab experiments is that it has been shown to possess a wide range of biological activities, making it a potentially useful compound for the study of various diseases and conditions. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess relatively low toxicity, which may make it a safer alternative to other anti-cancer and anti-inflammatory drugs. However, one limitation of using N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and pathways that are affected by this compound. Additionally, future research could focus on the development of more efficient synthesis methods for N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide, which could increase its availability for use in lab experiments and potential therapeutic applications. Finally, future research could investigate the potential of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide as a therapeutic agent for the treatment of various diseases and conditions, including cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide involves the reaction of pyridine-4-carboxaldehyde with 2-aminooxolane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propargyl bromide to yield N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-14(17)16(11-13-4-3-9-18-13)10-12-5-7-15-8-6-12/h2,5-8,13H,1,3-4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZYPFMCAJIFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

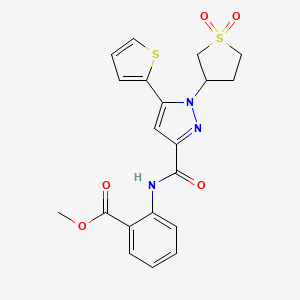
![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)
![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

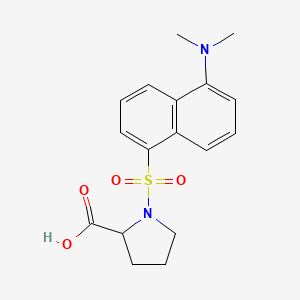
![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)
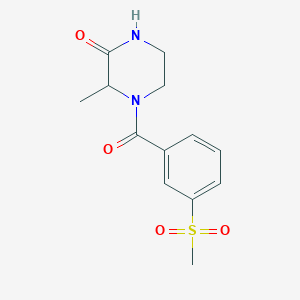
![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)
